

Application Notes and Protocols for DBPR112 Kinase Inhibition Assay

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Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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Introduction

DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase.^[1] As a furanopyrimidine-based compound, **DBPR112** covalently binds to the ATP-binding site within the kinase domain of EGFR.^{[1][2][3]} This action effectively blocks downstream signaling pathways crucial for cell growth and proliferation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.^[1] Notably, **DBPR112** has demonstrated significant activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the L858R/T790M double mutation, which is associated with resistance to earlier generations of EGFR inhibitors.^{[1][2][4][5]} It also shows potent inhibitory effects on EGFR and HER2 exon 20 insertion mutations.^{[1][4][5]}

These characteristics make **DBPR112** a subject of significant interest in cancer research, particularly for non-small cell lung cancer (NSCLC).^{[4][6]} Accurate and reproducible methods for assessing its kinase inhibitory activity are therefore essential for both basic research and clinical development. This document provides detailed protocols for performing a **DBPR112** kinase inhibition assay, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Principle of the Kinase Inhibition Assay

The primary method described here is a luminescence-based in vitro kinase assay. This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase (in this case, EGFR) consumes ATP to phosphorylate a substrate. In the presence of an inhibitor like **DBPR112**, the kinase activity is reduced, leading to less ATP consumption and a higher remaining ATP concentration. A reagent is then added that converts the remaining ATP into a luminescent signal. Therefore, a stronger luminescent signal corresponds to greater inhibition of the kinase.^{[7][8]}

Quantitative Data Summary

The inhibitory activity of **DBPR112** against EGFR is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target Kinase	IC ₅₀ (nM)	Cell Line	CC ₅₀ (nM)
EGFRWT	15 ^{[2][3][9]}	A431 (EGFRWT overexpressing)	1020 ^{[3][9]}
EGFRL858R/T790M	48 ^{[2][3][9]}	H1975 (EGFRL858R/T790M mutant)	620 ^{[3][9]}
HCC827	HCC827	25 ^{[2][3]}	

Note: IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. CC₅₀ (half-maximal cytotoxic concentration) values represent the concentration of a substance that is cytotoxic to 50% of the cells in a culture.

Experimental Protocols

Biochemical EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of **DBPR112** against purified EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.^[1]

Materials:

- Purified recombinant EGFR enzyme (wild-type or mutant)
- Poly(Glu,Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
- **DBPR112** (test inhibitor)
- ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ATP detection kit)
- 384-well or 96-well solid white assay plates
- Luminometer

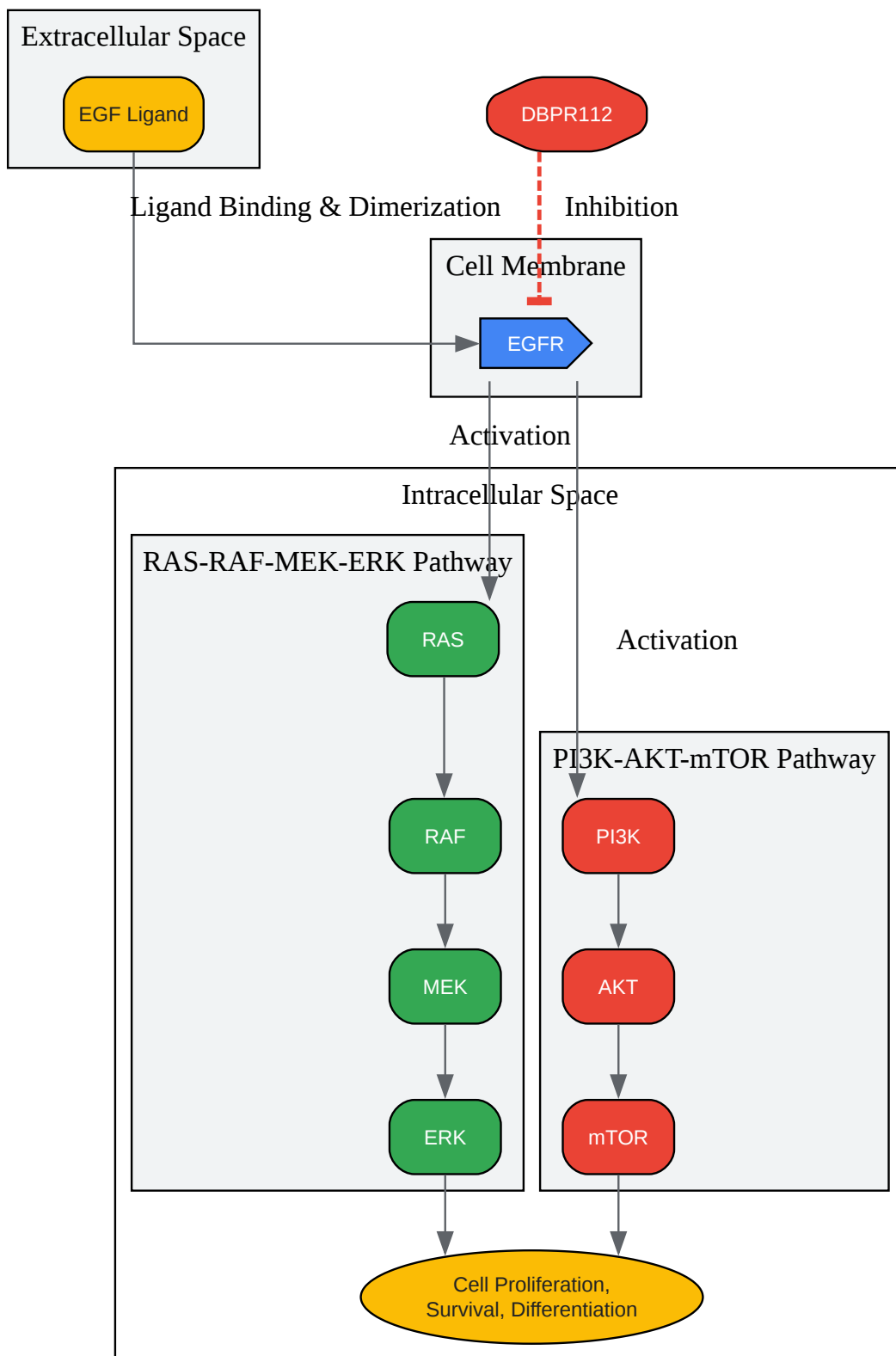
Procedure:

- Compound Preparation:
 - Prepare a stock solution of **DBPR112** in 100% DMSO.
 - Perform a serial dilution of **DBPR112** in DMSO to create a range of concentrations.
 - Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1% to avoid solvent effects.
- Enzyme and Substrate Preparation:
 - Dilute the purified EGFR enzyme and the poly(Glu,Tyr) substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically.
- Reaction Setup (384-well plate format):
 - Add 1 µL of the diluted **DBPR112** or DMSO (vehicle control) to the wells of the assay plate.

- Add 2 µL of the diluted EGFR enzyme solution to each well.
- Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the K_m value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.
- Signal Generation:
 - Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides the necessary components for luminescence.
 - Incubate for an additional 30 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **DBPR112** using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_inhibitor} - \text{Signal_no_enzyme}) / (\text{Signal_DMSO} - \text{Signal_no_enzyme}))$
 - Plot the percent inhibition against the logarithm of the **DBPR112** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

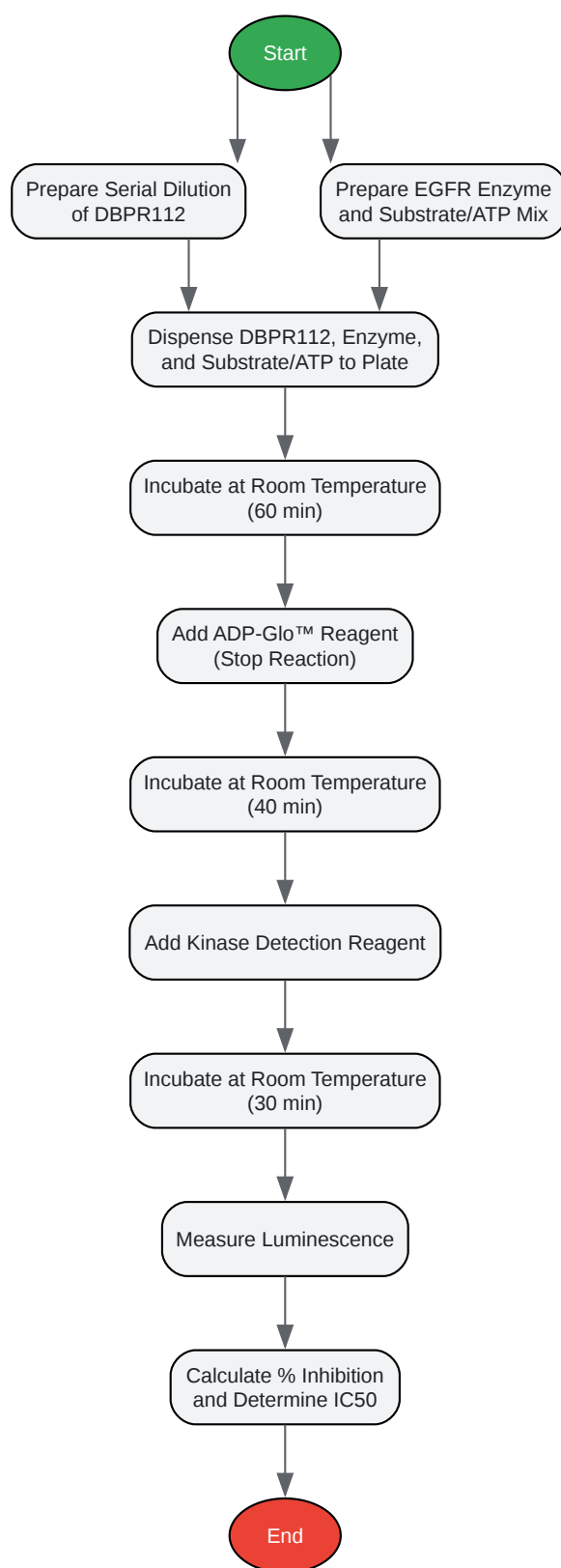
EGFR Signaling Pathway and Inhibition by DBPR112



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Caption: EGFR signaling pathway and the inhibitory action of **DBPR112**.

Experimental Workflow for **DBPR112** Kinase Inhibition Assay



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Caption: Experimental workflow for the **DBPR112** kinase inhibition assay.

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